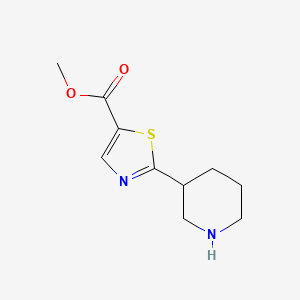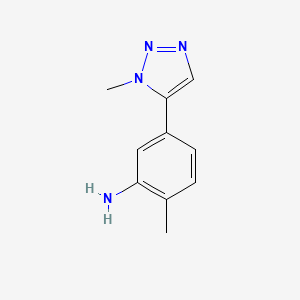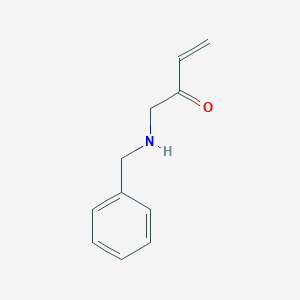
1-(Benzylamino)but-3-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylamino)but-3-EN-2-one is an organic compound with the molecular formula C₁₁H₁₃NO. It is a β-enaminone, which is a class of compounds known for their versatile reactivity and applications in organic synthesis. The compound features a benzylamino group attached to a butenone backbone, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Benzylamino)but-3-EN-2-one can be synthesized through the condensation of benzylamine with but-3-en-2-one. This reaction typically requires a catalyst, such as diphenylammonium triflate, to proceed efficiently under mild conditions . The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzylamino)but-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Benzylamino)but-3-EN-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, such as pyridines and indoles.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(Benzylamino)but-3-EN-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the benzylamino group, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylamino-but-3-en-2-ol: Similar structure but with an alcohol group instead of a ketone.
4-Benzylamino-3-buten-2-one: Another β-enaminone with slight structural variations.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-(benzylamino)but-3-en-2-one |
InChI |
InChI=1S/C11H13NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h2-7,12H,1,8-9H2 |
InChI-Schlüssel |
GQOUVUKUNQLOFP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)CNCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


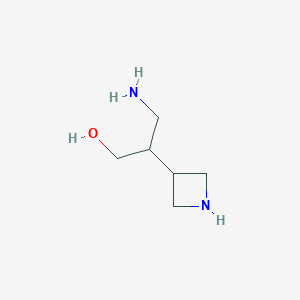
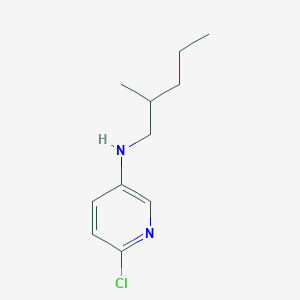
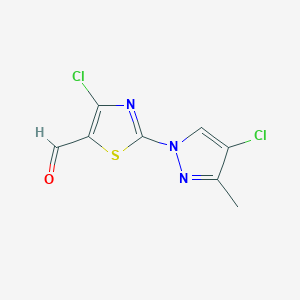
![2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13244180.png)
![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13244189.png)
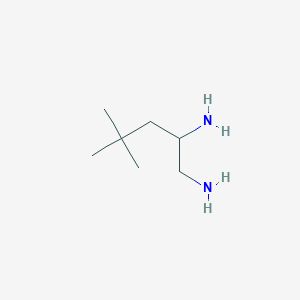

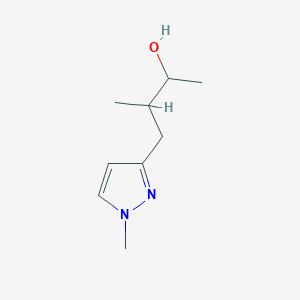
![3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid](/img/structure/B13244221.png)
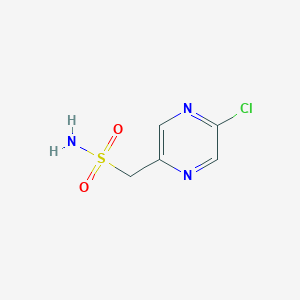
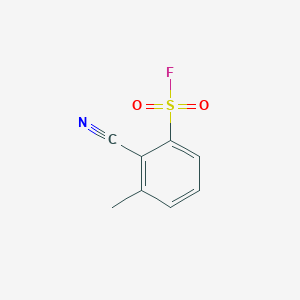
![tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13244230.png)
